

# m-PEG8-azide: A Technical Guide for Researchers in Drug Development

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## Compound of Interest

Compound Name: *m*-PEG8-Azide

Cat. No.: B609295

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San Diego, CA – November 29, 2025 – In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the selection of appropriate linker molecules is paramount to the successful development of novel drugs. This technical guide provides an in-depth overview of **m-PEG8-azide**, a versatile heterobifunctional linker, for researchers, scientists, and drug development professionals.

## Introduction to m-PEG8-azide

**m-PEG8-azide**, with the CAS number 869718-80-9, is a monodisperse polyethylene glycol (PEG) linker that features a methoxy group at one terminus and an azide group at the other, connected by an eight-unit ethylene glycol chain.<sup>[1][2][3][4]</sup> The azide functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.<sup>[5]</sup> Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.

The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugates, which can lead to reduced aggregation and immunogenicity. These characteristics make **m-PEG8-azide** a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), protein and peptide modification, and surface functionalization for drug delivery.

## Physicochemical Properties and Suppliers

A clear understanding of the physicochemical properties of **m-PEG8-azide** is essential for its effective application.

Property	Value	Reference
CAS Number	869718-80-9	
Molecular Formula	C17H35N3O8	
Molecular Weight	409.48 g/mol	
Appearance	Colorless liquid	
Purity	Typically >95%	
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	
Storage	-20°C for long-term storage	

### Prominent Suppliers:

A number of chemical suppliers offer **m-PEG8-azide** for research and development purposes. These include:

- BroadPharm
- MedKoo Biosciences
- Conju-Probe
- Precise PEG
- AxisPharm
- Vector Labs
- CD Bioparticles

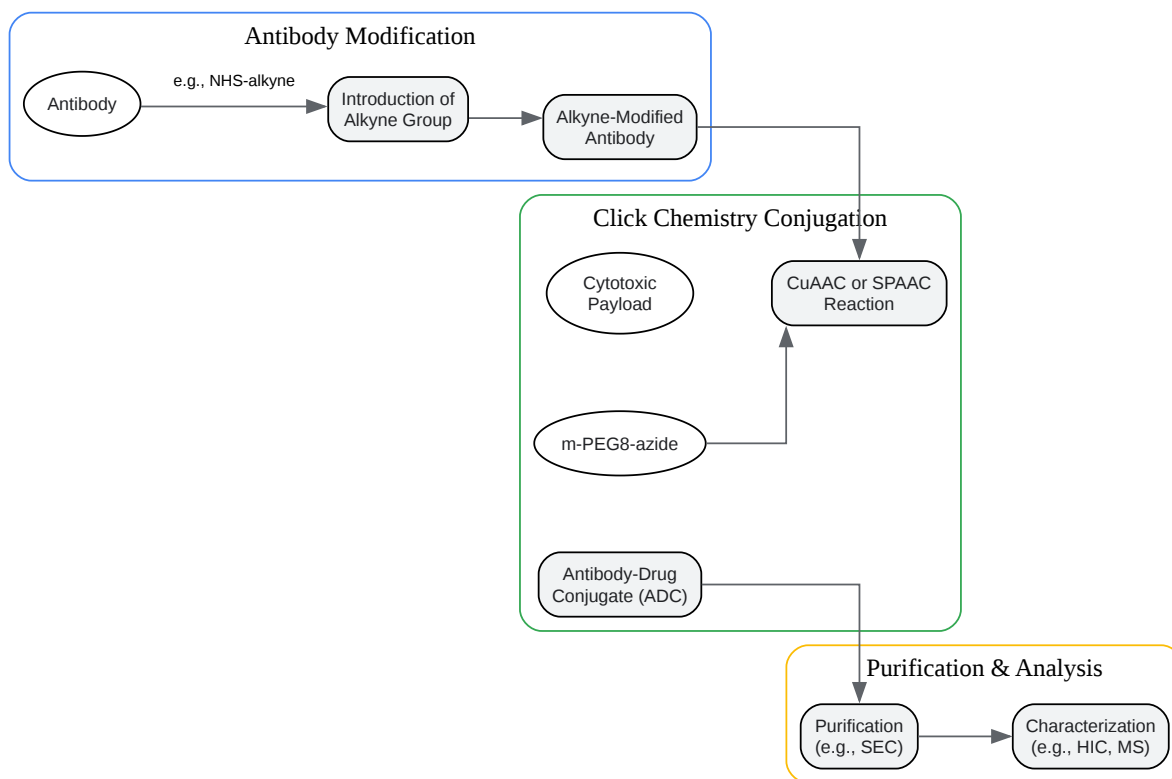
## Applications in Bioconjugation and Drug Development

The primary application of **m-PEG8-azide** lies in its ability to covalently link different molecular entities through click chemistry. This has significant implications in the field of drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).

### Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an ADC. **m-PEG8-azide** can be incorporated into ADC design to connect an alkyne-modified cytotoxic payload to an azide-modified antibody, or vice versa. The resulting stable triazole linkage ensures that the payload remains attached to the antibody in circulation and is released at the target site.

The general workflow for constructing an ADC using **m-PEG8-azide** via click chemistry is depicted below.



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A generalized workflow for the synthesis of an Antibody-Drug Conjugate using **m-PEG8-azide**.

## Experimental Protocols

The following are generalized protocols for the use of **m-PEG8-azide** in bioconjugation. Optimization of reaction conditions is recommended for each specific application.

### Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein with **m-PEG8-azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **m-PEG8-azide**
- Copper(II) sulfate ( $\text{CuSO}_4$ ) solution
- Ligand solution (e.g., THPTA)
- Sodium ascorbate solution (freshly prepared)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Prepare a stock solution of **m-PEG8-azide** in a suitable solvent (e.g., DMSO).
- In a reaction tube, combine the alkyne-modified protein (final concentration ~1-10 mg/mL) with a 5- to 20-fold molar excess of the **m-PEG8-azide** stock solution.
- In a separate tube, prepare the copper catalyst by mixing  $\text{CuSO}_4$  and the ligand in a 1:5 molar ratio.
- Add the premixed catalyst solution to the protein-azide mixture to a final copper concentration of 50-250  $\mu\text{M}$ .
- Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
- Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This catalyst-free protocol is suitable for applications where the potential cytotoxicity of copper is a concern.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Cyclooctyne-functionalized PEG (e.g., DBCO-PEG)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Dissolve the cyclooctyne-functionalized PEG in a compatible solvent (e.g., DMSO).
- To the azide-modified protein solution, add a 2- to 10-fold molar excess of the cyclooctyne-PEG solution. The final concentration of the organic solvent should ideally be kept below 10%.
- Incubate the reaction mixture for 4-24 hours at room temperature or 37°C.
- Monitor the reaction progress by LC-MS or SDS-PAGE.
- Once the reaction is complete, purify the conjugate using size-exclusion chromatography.
- Characterize the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.

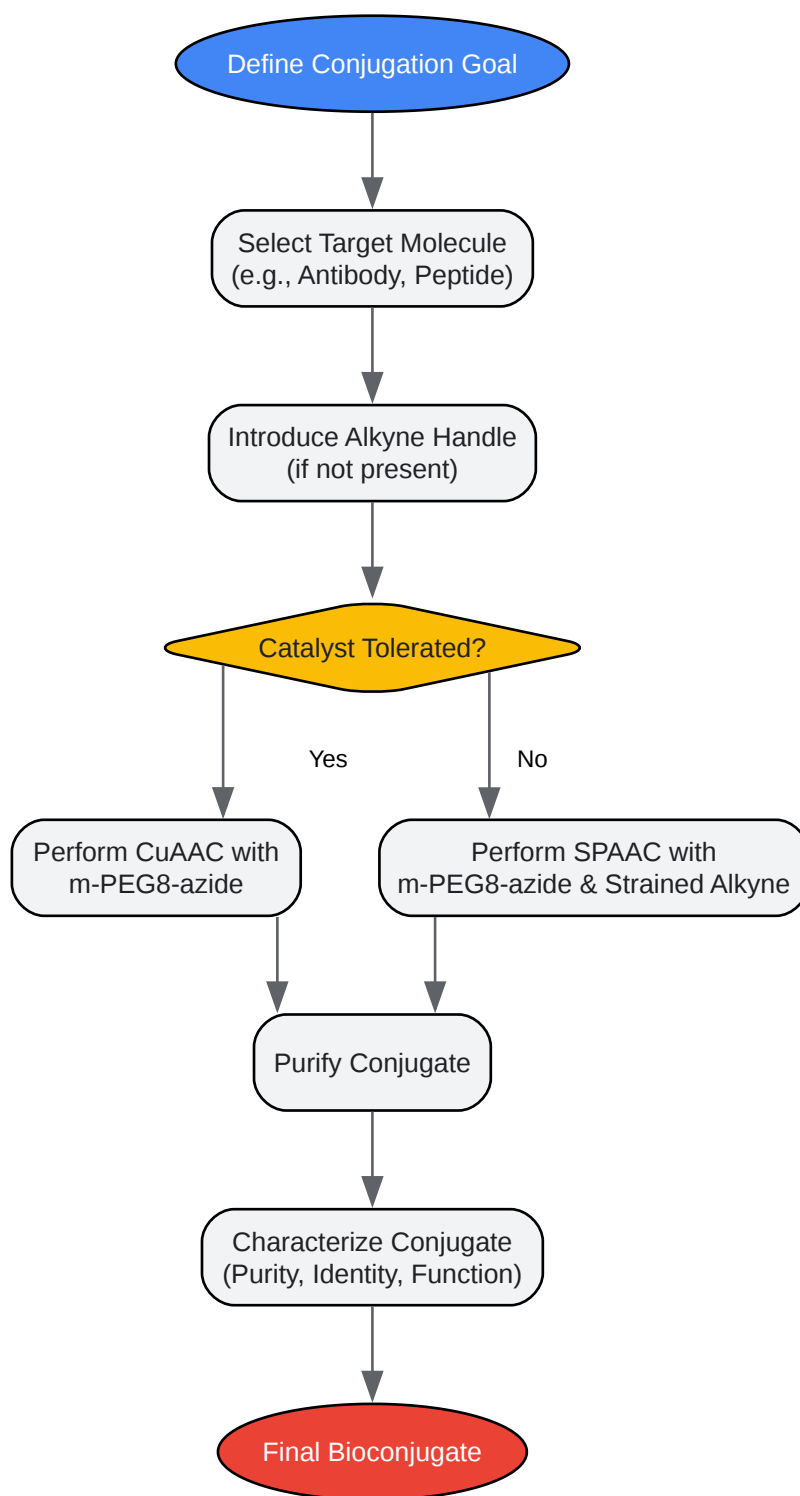
## Quantitative Data and Characterization

The efficiency of the conjugation reaction is a critical parameter. The following table provides a general comparison of key features of CuAAC and SPAAC.

Feature	Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	Reference
Reaction Type	Cycloaddition	Cycloaddition	
Functional Groups	Azide reacts with a terminal alkyne	Azide reacts with a strained alkyne (e.g., DBCO, BCN)	
Bioorthogonality	High, but potential for copper cytotoxicity	Generally considered highly bioorthogonal and non-toxic	
Reaction Speed	Typically very fast	Generally slower than CuAAC	
Catalyst Requirement	Requires a copper(I) catalyst	Catalyst-free	
Stability of Linkage	Triazole ring is extremely stable	Triazole ring is extremely stable	

## Logical Workflow for Bioconjugation

The decision-making process for a bioconjugation experiment using **m-PEG8-azide** involves several key steps, from initial design to final characterization.



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Logical workflow for a typical bioconjugation experiment involving **m-PEG8-azide**.

## Conclusion



**m-PEG8-azide** is a highly valuable and versatile tool for researchers in drug development and the broader life sciences. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the creation of novel bioconjugates with enhanced properties. This guide provides a foundational understanding of **m-PEG8-azide**, its applications, and practical considerations for its use in the laboratory. For specific applications, further optimization of the provided protocols is encouraged to achieve the desired outcomes.

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